molecular formula C22H15ClO5 B215939 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate

Katalognummer B215939
Molekulargewicht: 394.8 g/mol
InChI-Schlüssel: XIDDRCOJRMAJDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate is a compound that has gained significant attention in the field of scientific research. It is a chemical compound that is used in various laboratory experiments due to its unique properties.

Wirkmechanismus

The mechanism of action of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate involves the inhibition of various enzymes and proteins. It binds to the active site of the enzyme or protein and prevents its activity. This inhibition can be reversible or irreversible depending on the nature of the compound.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it inhibits. It can lead to the inhibition of various metabolic pathways, which can result in the accumulation of toxic metabolites. It can also lead to the inhibition of various signaling pathways, which can result in the alteration of cellular functions.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate in lab experiments include its high specificity and potency. It can be used to study the mechanism of action of various enzymes and proteins with high accuracy. However, its limitations include its potential toxicity and the possibility of off-target effects.

Zukünftige Richtungen

There are several future directions for the use of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate in scientific research. One direction is the development of new drugs and therapies based on the inhibition of specific enzymes or proteins. Another direction is the development of new methods to study the mechanism of action of various enzymes and proteins. Additionally, the use of this compound in combination with other drugs or therapies may lead to synergistic effects and improved outcomes.
In conclusion, this compound is a compound that has significant potential in scientific research. Its unique properties make it an ideal tool for studying the mechanism of action of various enzymes and proteins. While there are limitations to its use, the future directions for this compound are promising and may lead to new discoveries and treatments for various diseases.

Synthesemethoden

The synthesis of 2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 4-hydroxybenzophenone in the presence of a suitable reagent. The reaction results in the formation of the desired compound with high yield and purity.

Wissenschaftliche Forschungsanwendungen

2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-chlorobenzoate is widely used in scientific research due to its unique properties. It is used as a tool to study the mechanism of action of various enzymes and proteins. It is also used in the development of new drugs and therapies for various diseases.

Eigenschaften

Molekularformel

C22H15ClO5

Molekulargewicht

394.8 g/mol

IUPAC-Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 2-chlorobenzoate

InChI

InChI=1S/C22H15ClO5/c23-19-9-5-4-8-18(19)22(26)27-14-20(24)15-10-12-17(13-11-15)28-21(25)16-6-2-1-3-7-16/h1-13H,14H2

InChI-Schlüssel

XIDDRCOJRMAJDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.